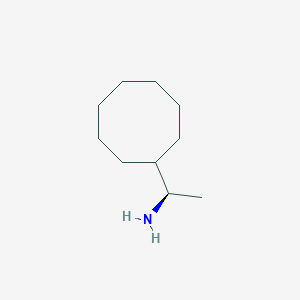

(R)-1-Cyclooctylethan-1-amine

Description

Stereochemical Significance within the Class of Chiral Amines

The stereochemistry of amines is a fundamental concept in organic chemistry. libretexts.org For an amine to be chiral, the nitrogen atom must be bonded to three different substituents, and the lone pair of electrons acts as the fourth group. libretexts.org However, many simple chiral amines undergo rapid pyramidal inversion at room temperature, leading to a racemic mixture of enantiomers. libretexts.org This inversion process involves a planar transition state and typically has a low energy barrier. libretexts.org

The structure of (R)-1-Cyclooctylethan-1-amine, with its chiral carbon center, circumvents the issue of nitrogen inversion as the source of chirality. The chirality is inherent to the carbon framework of the molecule. The large cyclooctyl group plays a crucial role in defining the steric environment around the chiral center. This steric hindrance can be advantageous in asymmetric synthesis, where it can direct the approach of reagents to a specific face of a molecule, leading to the preferential formation of one enantiomer over the other.

General Importance of Chiral Amines as Synthons and Catalysts in Contemporary Organic Chemistry

Chiral amines are indispensable tools in modern organic chemistry, serving dual roles as both valuable building blocks (synthons) and efficient catalysts. sigmaaldrich.comnih.govrsc.org An estimated 40-45% of small-molecule pharmaceuticals contain a chiral amine moiety, underscoring their prevalence and importance in medicinal chemistry. nih.govacs.org

As synthons , chiral amines are incorporated into the final structure of a target molecule, providing a pre-defined stereocenter. researchgate.net This approach is widely used in the synthesis of natural products and pharmaceuticals, where the precise three-dimensional arrangement of atoms is critical for biological activity. nih.govresearchgate.net

As catalysts , chiral amines are employed in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. hilarispublisher.comalfachemic.com They can function as organocatalysts, activating substrates through the formation of transient iminium or enamine intermediates. alfachemic.compsu.edu This mode of catalysis offers a more environmentally friendly and cost-effective alternative to many metal-based catalytic systems. hilarispublisher.com Furthermore, chiral amines can act as ligands for metal catalysts, inducing enantioselectivity in a wide range of reactions. psu.edursc.org

Historical Context of Cycloalkylamine Research in Asymmetric Synthesis

The field of asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, has a rich history dating back to the 19th century with the pioneering work of scientists like Louis Pasteur. rsc.orgchiralpedia.com The term "asymmetric synthesis" was first introduced by Emil Fischer in 1894. nih.gov

Early research in asymmetric catalysis often involved the use of naturally occurring chiral molecules, such as cinchona alkaloids, which possess amine functionalities. psu.edu These studies laid the groundwork for the development of synthetic chiral catalysts.

The exploration of cycloalkylamines in asymmetric synthesis is part of a broader effort to design and synthesize novel chiral ligands and catalysts with improved selectivity and efficiency. The rigid and well-defined conformations of cyclic structures, such as the cyclooctyl group in this compound, can provide a higher degree of stereocontrol in chemical reactions compared to more flexible acyclic analogues. Over the decades, a vast array of chiral amines, including those with cycloalkyl moieties, have been developed and successfully applied in the synthesis of complex chiral molecules. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | (1R)-1-cyclooctylethan-1-amine |

| Molecular Formula | C10H21N |

| Molecular Weight | 155.28 g/mol |

| Chirality | (R)-configuration |

| Functional Groups | Primary amine, Cycloalkane |

Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

(1R)-1-cyclooctylethanamine |

InChI |

InChI=1S/C10H21N/c1-9(11)10-7-5-3-2-4-6-8-10/h9-10H,2-8,11H2,1H3/t9-/m1/s1 |

InChI Key |

HTOLFJDWLXYKSF-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C1CCCCCCC1)N |

Canonical SMILES |

CC(C1CCCCCCC1)N |

Origin of Product |

United States |

Synthetic Methodologies for R 1 Cyclooctylethan 1 Amine

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry. For a sterically hindered amine like (R)-1-Cyclooctylethan-1-amine, several asymmetric strategies have been developed to control the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Strategies for Stereoselective Formation

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. nih.govbeilstein-journals.org After the desired stereocenter is set, the auxiliary can be removed and often recycled. This strategy is a reliable method for the synthesis of chiral amines.

In the context of synthesizing this compound, a common approach involves the condensation of a chiral auxiliary, such as a derivative of phenylglycinol or pseudoephedrine, with cyclooctyl methyl ketone to form a chiral imine or enamine. Subsequent diastereoselective reduction of this intermediate, followed by cleavage of the auxiliary, would yield the desired (R)-amine. The steric bulk of the cyclooctyl group plays a significant role in directing the approach of the reducing agent, leading to high diastereoselectivity.

Table 1: Chiral Auxiliaries in Asymmetric Amine Synthesis

| Chiral Auxiliary | Typical Application | Potential for this compound Synthesis |

| Evans Oxazolidinones | Asymmetric alkylation and aldol (B89426) reactions | Indirectly applicable through synthesis of a chiral precursor |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides | High potential for diastereoselective synthesis |

| (S)- or (R)-1-Phenylethylamine | Formation of chiral imines for diastereoselective reduction | A common and effective auxiliary for this type of transformation |

Enantioselective Catalytic Reductions of Prochiral Precursors

Catalytic asymmetric reduction of prochiral ketones or imines represents a highly atom-economical and efficient route to chiral alcohols and amines, respectively. wikipedia.org

The asymmetric hydrogenation of prochiral ketimines is a powerful tool for the synthesis of chiral amines. This method typically employs transition metal catalysts, such as those based on rhodium (Rh), iridium (Ir), or ruthenium (Ru), in combination with chiral ligands. The direct hydrogenation of the ketimine derived from cyclooctyl methyl ketone would be a direct route to 1-cyclooctylethanamine.

Recent advancements have seen the development of earth-abundant metal catalysts, such as manganese (Mn), for the asymmetric hydrogenation of dialkyl ketimines, showcasing the ability to differentiate between sterically similar alkyl groups. wikipedia.org While specific data for cyclooctyl methyl ketimine is scarce, the broad substrate scope of these catalysts suggests potential applicability. For instance, iridium nanoparticles ligated with chiral secondary phosphine (B1218219) oxides have been shown to be active catalysts for the enantioselective hydrogenation of various prochiral ketones. wikipedia.org

Table 2: Metal Catalysts for Asymmetric Hydrogenation of Ketimines

| Metal | Chiral Ligand Type | Typical Substrates | Potential for Cyclooctyl Methyl Ketimine |

| Iridium (Ir) | Phosphine-based (e.g., BINAP) | Aromatic and aliphatic ketimines | High, given the success with various ketone substrates |

| Rhodium (Rh) | Phosphine-based (e.g., DIPAMP) | Aromatic and aliphatic ketimines | High, a well-established catalyst system |

| Ruthenium (Ru) | Diamine-diphosphine complexes | Aromatic and aliphatic ketimines | High, known for high efficiency and selectivity |

| Manganese (Mn) | Chiral PNP pincer ligands | Dialkyl ketimines | Promising for sterically similar substrates |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small organic molecules to catalyze asymmetric transformations. organic-chemistry.org For the synthesis of this compound, an organocatalytic asymmetric reductive amination of cyclooctyl methyl ketone would be a key strategy. This typically involves the use of a chiral primary amine catalyst, such as a cinchona alkaloid derivative, which condenses with the ketone to form a chiral iminium ion. This intermediate is then reduced by a hydride source, such as a Hantzsch ester or trichlorosilane, with the chiral catalyst controlling the facial selectivity of the hydride attack.

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.

Enzymatic kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. wikipedia.org This technique relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enriched.

For the synthesis of this compound, the kinetic resolution of racemic 1-cyclooctylethanamine is a viable approach. This can be achieved using various enzymes, most notably lipases and transaminases.

Lipase-Catalyzed Resolution: Lipases are commonly used to catalyze the enantioselective acylation of racemic amines. In a typical process, a lipase (B570770) such as Candida antarctica lipase B (CALB) is used to acylate the (S)-enantiomer of the amine with an acyl donor (e.g., ethyl acetate), leaving the desired this compound unreacted. The acylated (S)-amide can then be easily separated from the unreacted (R)-amine. The efficiency of this resolution is highly dependent on the specific lipase, solvent, and acyl donor used. mdpi.com

Transaminase-Catalyzed Resolution: Transaminases (also known as aminotransferases) are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. In a kinetic resolution setting, an (R)-selective transaminase can be used to selectively deaminate the (R)-enantiomer of racemic 1-cyclooctylethanamine to cyclooctyl methyl ketone, leaving the (S)-enantiomer behind. Conversely, an (S)-selective transaminase would deaminate the (S)-enantiomer, enriching the (R)-amine. The choice of a suitable transaminase with high activity and selectivity towards sterically bulky amines like 1-cyclooctylethanamine is critical for the success of this method. chemistryviews.org Recent research has focused on the discovery and engineering of transaminases with broader substrate scopes.

Table 3: Enzymatic Resolution of Racemic 1-Cyclooctylethanamine

| Enzyme | Method | Principle | Key Considerations |

| Lipase (e.g., CALB) | Kinetic Resolution (Acylation) | Enantioselective acylation of one enantiomer | Choice of lipase, acyl donor, and solvent |

| Transaminase (ω-TA) | Kinetic Resolution (Deamination) | Enantioselective deamination of one enantiomer | Selection of a transaminase with appropriate stereoselectivity and substrate tolerance |

Asymmetric Amination Using Biocatalysts

The direct asymmetric amination of a prochiral ketone, cyclooctyl methyl ketone, using biocatalysts represents a highly efficient and environmentally benign approach to this compound. This method leverages the high stereoselectivity of enzymes, such as transaminases, to directly introduce the amine group and create the desired stereocenter in a single step.

Transaminases, particularly ω-transaminases (ω-TAs), have become powerful tools for the synthesis of chiral amines. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule, such as (R)-1-phenylethylamine, to a ketone substrate. nih.gov The reaction is driven to completion by the choice of a suitable amino donor and the removal of the ketone byproduct. The process benefits from mild reaction conditions, typically in aqueous media, and avoids the use of heavy metal catalysts often required in traditional chemical methods. researchgate.net

The development of robust transaminases through protein engineering techniques like directed evolution has significantly broadened the substrate scope and improved the catalytic efficiency and stability of these biocatalysts. researchgate.net For instance, starting from an enzyme with minimal activity towards a target ketone, researchers have successfully engineered variants with high activity and enantioselectivity for industrial-scale synthesis. researchgate.net This approach was successfully applied in the synthesis of Sitagliptin, demonstrating the potential of biocatalysis to replace traditional, less environmentally friendly processes. researchgate.net

Key parameters for a successful biocatalytic asymmetric amination include the choice of enzyme, amino donor, solvent system, pH, and temperature. Optimization of these conditions is crucial to achieve high conversion rates and enantiomeric excess (e.e.).

Kinetic Resolution Methodologies

Kinetic resolution is a widely used strategy for separating a racemic mixture of chiral compounds. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a new product from the more reactive one.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful and popular method for obtaining enantiomerically pure amines. researchgate.net Lipases are the most commonly employed enzymes for this purpose, catalyzing the enantioselective acylation of the amine. nih.gov In a typical EKR of a racemic amine, one enantiomer is selectively acylated by an acyl donor, such as vinyl acetate, leaving the other enantiomer unreacted. researchgate.net This allows for the separation of the acylated product from the unreacted amine, both in high enantiomeric purity.

The success of an EKR process is highly dependent on the choice of enzyme, acyl donor, solvent, and temperature. Novozym 435, an immobilized form of lipase B from Candida antarctica (CALB), is a particularly effective and widely used biocatalyst for the kinetic resolution of amines. nih.gov The enantioselectivity of the process is often described by the enantiomeric ratio (E), with high E values (>>200) indicating excellent separation. nih.gov

A notable advancement in this area is the concept of double kinetic resolution, where both the chiral amine and a chiral acyl donor are resolved simultaneously, leading to the formation of four optically pure compounds in a single process. nih.gov

Chemically Mediated Kinetic Resolution

While enzymatic methods are prevalent, chemically mediated kinetic resolution offers an alternative approach. This can involve the use of chiral catalysts or reagents that selectively react with one enantiomer of the racemic amine. For instance, chiral phosphine catalysts in combination with an acylating agent can effect the kinetic resolution of amines. However, finding efficient and highly selective chemical catalysts that can compete with the performance of enzymes remains a significant challenge.

Diastereomeric Salt Resolution

A classical and still widely practiced method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts are diastereomers and, therefore, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. For the resolution of aminobisphosphinic acids, (-)-quinine has been shown to be an effective resolving agent, leading to the isolation of single enantiomers in high enantiomeric purity. nih.gov After separation of the diastereomeric salts, the desired enantiomer of the amine can be recovered by treating the salt with a base to neutralize the chiral acid. The success of this method hinges on the availability of a suitable and cost-effective chiral resolving agent and the significant difference in solubility between the diastereomeric salts.

Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. rroij.com The goal is to develop processes that are more environmentally friendly by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. rroij.comrsc.org

Consequently, there is no reported data on the application of such ligands in metal-catalyzed asymmetric transformations, including the asymmetric hydrogenation of olefins and ketones or asymmetric C-C bond forming reactions.

Therefore, it is not possible to provide a scientifically accurate article on the specified topics related to this compound based on the current body of public-domain scientific knowledge.

Applications of R 1 Cyclooctylethan 1 Amine in Asymmetric Catalysis

Metal-Catalyzed Asymmetric Transformations

Asymmetric C-C Bond Forming Reactions

Asymmetric Aldol (B89426) Reactions

There is currently no published research detailing the use of (R)-1-Cyclooctylethan-1-amine as a catalyst in asymmetric aldol reactions. The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds. Chiral primary amines are known to catalyze this reaction through enamine catalysis, where the amine reversibly reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. The stereoselectivity of the subsequent addition to an electrophile is then dictated by the chiral environment provided by the catalyst.

Asymmetric Michael Additions

Similarly, the application of this compound in asymmetric Michael additions has not been reported. The Michael addition, or conjugate addition, is another vital carbon-carbon bond-forming reaction. In the context of organocatalysis, chiral primary amines can catalyze the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds. The steric hindrance provided by the catalyst is key to controlling the facial selectivity of the attack on the electrophile.

Asymmetric Mannich Reactions

No specific examples of this compound being employed as a catalyst for asymmetric Mannich reactions are present in the available literature. The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds. Asymmetric versions of this reaction are of great importance for the synthesis of chiral amines and their derivatives. Chiral primary amine catalysts can activate both the nucleophile (via enamine formation) and the electrophile (via iminium ion formation), thereby controlling the stereochemical outcome.

Asymmetric C-Heteroatom Bond Forming Reactions

The utility of this compound in asymmetric C-heteroatom bond forming reactions is an area that remains to be explored. These reactions, which include halogenations, aminations, and oxygenations, are crucial for the introduction of heteroatoms into organic molecules in a stereocontrolled manner. Chiral organocatalysts, including primary amines, can facilitate these transformations through various activation modes.

Enantioselective Cycloaddition Reactions

There is no information available on the use of this compound as a catalyst in enantioselective cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions. These reactions are powerful methods for the construction of cyclic systems with multiple stereocenters. Chiral catalysts are essential for controlling the diastereo- and enantioselectivity of these transformations.

Organocatalytic Applications of this compound and Its Derivatives

Brønsted Acid/Base Organocatalysis

The potential of this compound and its derivatives to act as Brønsted acid or base organocatalysts has not been investigated. In this mode of catalysis, the amine or its conjugate acid can activate substrates through proton transfer. The chirality of the catalyst can then induce stereoselectivity in the subsequent reaction.

Lewis Base Organocatalysis

In Lewis base organocatalysis, the catalyst donates a pair of electrons to an electrophilic species, thereby activating it towards nucleophilic attack. Chiral primary amines, such as this compound, can function as effective Lewis bases, initiating catalytic cycles that lead to the formation of enantioenriched products. The efficacy of these catalysts is often attributed to the steric and electronic properties of the amine's substituents. The bulky cyclooctyl group in this compound is poised to create a well-defined chiral environment around the reactive center, influencing the stereochemical outcome of the reaction.

While direct research on this compound in Lewis base organocatalysis is not extensively documented, the principles can be illustrated by examining the applications of structurally similar chiral primary amines. For instance, chiral amines have been successfully employed in a variety of transformations, including Michael additions, aldol reactions, and Mannich reactions. bohrium.com In these reactions, the primary amine catalyst typically activates the electrophile, allowing for the stereocontrolled addition of a nucleophile.

The general mechanism involves the formation of a chiral intermediate through the interaction of the Lewis base catalyst with a substrate. This intermediate then reacts with a nucleophile, with the stereochemistry of the product being dictated by the chiral environment established by the catalyst. The catalyst is then regenerated, completing the catalytic cycle.

To provide a clearer understanding of the potential of chiral primary amines in Lewis base organocatalysis, the following table summarizes the performance of catalysts structurally related to this compound in representative asymmetric reactions.

| Catalyst | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (R)-1-Phenylethan-1-amine derivative | Michael Addition | Aldehyde, Nitroalkene | 85 | 92 | bohrium.com |

| Chiral Primary Amine-Thiourea | Aza-Henry Reaction | Imine, Nitroalkane | 90 | 88 | researchgate.net |

| Cinchona Alkaloid-derived Primary Amine | Michael Addition | Ketone, Nitroolefin | 95 | 94 | rsc.org |

These examples highlight the potential of chiral primary amines to induce high levels of stereoselectivity in various carbon-carbon bond-forming reactions. The bulky and chiral nature of the cyclooctyl group in this compound suggests that it could offer unique steric hindrance and conformational rigidity, potentially leading to even higher levels of asymmetric induction in similar transformations.

Catalyst Immobilization and Recycling Strategies

A significant challenge in homogeneous catalysis, including organocatalysis, is the separation of the catalyst from the reaction mixture upon completion of the reaction. This not only complicates product purification but also hinders the recovery and reuse of often expensive catalysts. To address this issue, considerable research has been devoted to the development of strategies for catalyst immobilization. nih.gov Immobilization involves anchoring the catalyst to a solid support, rendering it heterogeneous and thus easily separable from the liquid reaction medium.

For chiral primary amine catalysts like this compound, several immobilization techniques can be envisioned. These methods generally involve the covalent or non-covalent attachment of the catalyst to an insoluble support material.

Covalent Immobilization: This approach involves the formation of a stable chemical bond between the catalyst and the support. Common supports include polymers (e.g., polystyrene), silica gel, and magnetic nanoparticles. The primary amine functionality of this compound provides a convenient handle for covalent attachment. For example, it can be reacted with a functionalized support bearing electrophilic groups such as chloromethyl or isocyanate moieties.

Non-Covalent Immobilization: This strategy relies on weaker interactions, such as hydrogen bonding, ionic interactions, or physisorption, to attach the catalyst to the support. While potentially less robust than covalent methods, non-covalent immobilization can be simpler to implement and may have a smaller impact on the catalyst's activity.

The choice of immobilization strategy can significantly influence the performance of the resulting heterogeneous catalyst. Factors such as catalyst loading, stability, and recyclability need to be carefully considered.

The following table summarizes various immobilization strategies that have been successfully applied to chiral amine organocatalysts, which could be adapted for this compound.

| Catalyst Type | Support Material | Immobilization Method | Recycling Efficiency (after 5 cycles) | Reference |

| Chiral Primary Amine | Polystyrene | Covalent (Amide bond) | >90% activity | researchgate.net |

| Cinchona Alkaloid | Silica Gel | Covalent (Urea linkage) | ~85% enantioselectivity | rsc.org |

| Chiral Diamine | Magnetic Nanoparticles | Covalent (Amine functionalization) | >95% recovery | theaic.orgnih.gov |

The ability to recycle and reuse the catalyst is a key advantage of immobilization. After the reaction, the solid-supported catalyst can be easily recovered by filtration or, in the case of magnetic nanoparticles, by using an external magnet. The recovered catalyst can then be washed and reused in subsequent reaction cycles, leading to a more cost-effective and environmentally friendly process. Studies on immobilized chiral primary amines have demonstrated their potential for multiple recycling cycles without a significant loss of catalytic activity or enantioselectivity. researchgate.net This underscores the practical benefits of catalyst immobilization in sustainable chemical synthesis.

Derivatization and Functionalization Strategies for R 1 Cyclooctylethan 1 Amine

N-Acylation and Amide Formation for Chiral Scaffold Elaboration

The most fundamental transformation of (R)-1-Cyclooctylethan-1-amine is its reaction with acylating agents to form chiral amides. This reaction is crucial for elaborating the molecular scaffold, introducing new functional groups, and preparing ligands for catalysis or intermediates for pharmaceutical synthesis. The N-acylation proceeds readily with various reagents, including acyl chlorides, anhydrides, and carboxylic acids activated by coupling agents.

The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. When using acyl chlorides or anhydrides, a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the acidic byproduct (HCl or a carboxylic acid). For direct coupling with carboxylic acids, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to form a highly reactive O-acylisourea intermediate in situ. These methods are generally high-yielding and proceed without racemization of the chiral center.

| Acylating Agent | Reagent/Catalyst | Base | Solvent | Typical Product |

| Acetyl Chloride | - | Triethylamine | Dichloromethane (DCM) | N-(1-Cyclooctylethyl)acetamide |

| Benzoyl Chloride | - | Pyridine | Tetrahydrofuran (THF) | N-(1-Cyclooctylethyl)benzamide |

| Acetic Anhydride | - | - | Acetic Acid | N-(1-Cyclooctylethyl)acetamide |

| Benzoic Acid | EDC, HOBt | DIPEA | Dimethylformamide (DMF) | N-(1-Cyclooctylethyl)benzamide |

| Chloroacetyl Chloride | - | Triethylamine | Ethyl Acetate | 2-Chloro-N-(1-cyclooctylethyl)acetamide |

This table presents typical conditions for N-acylation based on standard protocols for primary amines.

N-Alkylation and Quaternization Reactions

N-alkylation introduces alkyl substituents onto the nitrogen atom, transforming the primary amine into a secondary or tertiary amine. Quaternization follows, where a tertiary amine is further alkylated to form a quaternary ammonium (B1175870) salt. These reactions are fundamental for modifying the amine's basicity, nucleophilicity, and steric profile.

Direct alkylation with alkyl halides is a common method but can be challenging to control with primary amines, often leading to a mixture of mono-, di-, and poly-alkylated products. rsc.org To achieve selective mono-alkylation, reductive amination is a superior strategy. This involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB).

Catalytic N-alkylation using alcohols as alkylating agents represents a greener alternative, often catalyzed by ruthenium or cobalt complexes. nih.govyoutube.com This "borrowing hydrogen" methodology proceeds via the catalyst-mediated oxidation of the alcohol to an aldehyde, condensation with the amine, and subsequent reduction of the imine. rsc.org

Further alkylation of the resulting tertiary amine with an alkyl halide leads to the formation of a chiral quaternary ammonium salt. researchgate.net These salts can function as phase-transfer catalysts, where the combination of a lipophilic cyclooctyl group and a charged ammonium center allows for the transport of reactants between immiscible phases. researchgate.net

| Reaction Type | Alkylating Agent | Reagent/Catalyst | Solvent | Typical Product Class |

| Direct Alkylation | Methyl Iodide | K₂CO₃ | Acetonitrile | Secondary/Tertiary Amine |

| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | Dichloroethane (DCE) | Secondary Amine |

| Catalytic Alkylation | Benzyl Alcohol | [Ru(p-cymene)Cl₂]₂ | Toluene | Secondary Amine |

| Quaternization | Methyl Iodide (excess) | - | Methanol | Quaternary Ammonium Iodide |

This table illustrates common N-alkylation and quaternization methods applicable to this compound.

Synthesis of Chiral Ureas and Thioureas as Organocatalysts or Ligands

The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to chiral ureas and thioureas, respectively. These derivatives are particularly valuable in the field of organocatalysis, where the (thio)urea moiety acts as a dual hydrogen-bond donor to activate substrates in asymmetric transformations.

The synthesis involves the direct nucleophilic addition of the amine to the central carbon of the isocyanate or isothiocyanate. The reaction is typically fast, clean, and high-yielding, often requiring no catalyst. The resulting products incorporate the chiral element from the amine, making them effective catalysts or ligands for a variety of reactions, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. ibm.com The bulky cyclooctyl group can create a well-defined chiral pocket around the catalytically active (thio)urea group, potentially enhancing enantioselectivity.

| Reagent | Solvent | Reaction Conditions | Product Class |

| Phenyl Isocyanate | Dichloromethane (DCM) | Room Temperature, 1-2 h | Chiral Urea (B33335) |

| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | Tetrahydrofuran (THF) | Room Temperature, 4-6 h | Chiral Thiourea (B124793) |

| 1,1'-Thiocarbonyldiimidazole (TCDI) | Acetonitrile | Reflux, 12 h | Symmetrical Thiourea (with excess amine) |

| Carbon Dioxide (CO₂) & Dehydrating Agent | Pyridine | Elevated Temp/Pressure | Chiral Urea |

This table outlines synthetic routes to chiral ureas and thioureas from a primary amine precursor.

Incorporation into Polymeric and Supramolecular Architectures

The bifunctional nature of this compound, possessing a reactive amine group and a defined stereocenter, makes it an attractive building block for advanced materials.

In polymer chemistry, the amine can be used as a chiral monomer. For example, polycondensation with a diacyl chloride would lead to the formation of a chiral polyamide. Similarly, reaction with a diisocyanate would produce a chiral polyurea. The incorporation of the bulky, chiral cyclooctyl-ethyl side chain into the polymer backbone can impart specific properties, such as high thermal stability, defined secondary structures (e.g., helical folding), and utility as a chiral stationary phase in chromatography.

In supramolecular chemistry, the amine and its derivatives can act as building blocks for self-assembled structures. The N-H protons of the amine, and particularly those of its urea or thiourea derivatives, are excellent hydrogen-bond donors. This allows for the formation of well-ordered, non-covalent assemblies like gels, liquid crystals, or discrete molecular capsules. The chirality of the amine would be transferred to the supramolecular level, enabling applications in chiral recognition and sensing.

Formation of Heterocyclic Scaffolds Utilizing the Amine Moiety

The primary amine of this compound is a key nucleophile for the construction of nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. A variety of classical and modern synthetic methods can be employed to integrate this chiral amine into heterocyclic frameworks.

For instance, in a Paal-Knorr synthesis, condensation of the amine with a 1,4-dicarbonyl compound would yield a chiral N-substituted pyrrole. Reaction with a 1,5-dicarbonyl compound under acidic conditions could lead to the formation of a chiral piperidine (B6355638) derivative. Multi-component reactions, such as the Hantzsch pyridine synthesis (using an aldehyde, a beta-ketoester, and the amine as the ammonia (B1221849) source), offer a convergent approach to building complex, highly substituted dihydropyridines while retaining the chiral fragment. The steric bulk of the cyclooctyl group may influence the regioselectivity and stereoselectivity of these ring-forming reactions.

Role of R 1 Cyclooctylethan 1 Amine As a Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral Intermediates for Organic Synthesis

The primary application of a chiral building block like (R)-1-Cyclooctylethan-1-amine lies in its ability to be converted into a variety of chiral intermediates. These intermediates are molecules that have been endowed with a specific three-dimensional arrangement at one or more stereocenters and are poised for further chemical transformation. The bulky cyclooctyl group and the chiral center at the ethylamine (B1201723) moiety of this compound make it an effective chiral auxiliary. A chiral auxiliary is a temporary functional group that is attached to a non-chiral substrate to direct a subsequent stereoselective reaction.

When this compound is reacted with a prochiral substrate, such as a ketone or an aldehyde, it can form a chiral imine or enamine. The steric bulk of the cyclooctyl group can effectively shield one face of the newly formed C=N double bond. This facial bias then directs the approach of a nucleophile to the opposite, less hindered face, resulting in the formation of a new stereocenter with a high degree of stereocontrol. Once the desired stereochemistry is set, the chiral auxiliary can be cleaved from the molecule, yielding the enantiomerically enriched product and allowing for the potential recovery and recycling of the this compound.

Table 1: Illustrative Examples of Chiral Intermediates Derived from this compound

| Prochiral Substrate | Resulting Chiral Intermediate | Potential Application |

| Cyclohexanone | Chiral imine | Diastereoselective alkylation or reduction |

| Benzaldehyde | Chiral imine | Asymmetric addition of organometallic reagents |

| Acetoacetic ester | Chiral enamine | Stereoselective Michael addition |

This table presents hypothetical examples to illustrate the potential applications of this compound in the synthesis of chiral intermediates, as specific research data for this compound is not publicly available.

Enantioselective Synthesis of Advanced Synthetic Precursors

Building upon the formation of simple chiral intermediates, this compound can be instrumental in the enantioselective synthesis of more complex and valuable synthetic precursors. These advanced precursors are molecules that are several synthetic steps closer to the final target molecule and possess multiple stereocenters. The use of a chiral auxiliary derived from this compound can enable substrate-controlled diastereoselective reactions, where the existing stereocenter of the auxiliary dictates the stereochemical outcome of newly formed stereocenters.

For instance, a chiral imine formed from this compound and an aldehyde can undergo a diastereoselective aza-Diels-Alder reaction with a diene. The facial selectivity of this cycloaddition would be controlled by the steric hindrance imposed by the cyclooctyl group, leading to the formation of a highly functionalized and enantiomerically enriched piperidine (B6355638) derivative. Such precursors are common motifs in many alkaloids and pharmaceutical agents.

Table 2: Potential Enantioselective Transformations Facilitated by this compound Auxiliary

| Reaction Type | Substrate | Reagent | Resulting Precursor | Diastereomeric Excess (d.e.) |

| Asymmetric Alkylation | Chiral imine of Propanal | Lithium diisopropylamide, then Methyl iodide | Chiral α-branched amine | >95% (Illustrative) |

| Diastereoselective Reduction | Chiral imine of Acetophenone | Sodium borohydride (B1222165) | Chiral secondary amine | >90% (Illustrative) |

| Aza-Henry Reaction | Chiral imine of Glyoxylate | Nitromethane, Base | Chiral β-nitro-α-amino acid ester | >98% (Illustrative) |

The data in this table is illustrative and intended to demonstrate the potential efficacy of this compound as a chiral auxiliary in the absence of specific published research.

Applications in Stereoselective Synthesis of Complex Molecules

The ultimate testament to the utility of a chiral building block is its successful application in the total synthesis of complex, biologically active molecules. While specific examples for this compound are not documented in publicly accessible literature, the strategic principles of its use can be extrapolated from the well-established field of asymmetric synthesis.

In a hypothetical multi-step synthesis, this compound could be employed early on to establish a key stereocenter. For example, in the synthesis of a complex natural product containing a chiral amino alcohol moiety, the amine could be introduced via a stereoselective reduction of a ketone precursor bearing the this compound as a chiral auxiliary. After the desired stereochemistry is installed, the auxiliary would be removed, and the resulting chiral amine would be carried through the remainder of the synthetic sequence. The large steric footprint of the cyclooctyl group would be particularly advantageous in ensuring high levels of stereochemical induction, minimizing the formation of unwanted diastereomers and simplifying purification processes.

The principles of asymmetric synthesis, driven by chiral building blocks like this compound, are fundamental to modern drug discovery and development. The ability to selectively synthesize one enantiomer of a chiral drug is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Mechanistic Investigations and Computational Studies of R 1 Cyclooctylethan 1 Amine in Chemical Reactions

Stereoselectivity and Enantioselectivity Determining Factors

The stereochemical outcome of reactions involving (R)-1-Cyclooctylethan-1-amine is primarily dictated by its distinct three-dimensional structure. The two key determining factors are the steric hindrance imposed by the bulky cyclooctyl group and the fixed chirality at the C1 position of the ethylamine (B1201723) fragment.

Steric Influence: The large, conformationally flexible cyclooctyl ring creates a sterically demanding environment around the nitrogen atom. In reactions where the amine acts as a nucleophile or as a ligand to a metal center, this bulk effectively shields one face of the reactive center. This facial bias forces incoming reactants or substrates to approach from the less hindered direction, leading to the preferential formation of one stereoisomer. The specific conformation adopted by the cyclooctyl ring in the transition state is crucial for maximizing this steric differentiation.

Chiral Center: The (R)-configuration of the stereocenter adjacent to the nitrogen atom establishes a permanent chiral field. When this amine is used to form a chiral auxiliary, catalyst, or resolving agent, it creates diastereomeric interactions with other chiral molecules or in the formation of chiral products. The energetic difference between these diastereomeric transition states is the fundamental origin of enantioselectivity. khanacademy.org The interplay between the methyl group and the cyclooctyl group defines the precise spatial arrangement that dictates which diastereomeric pathway is lower in energy.

Reaction Pathway Analysis Through Spectroscopic and Kinetic Methods

Elucidating the step-by-step pathway of a reaction involving this compound relies on experimental evidence gathered through spectroscopic and kinetic analyses. These methods provide snapshots of the reaction as it progresses and quantify the rates at which key transformations occur.

Spectroscopic Monitoring: Techniques like in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to identify and track the concentrations of reactants, intermediates, and products over time. For instance, in a metal-catalyzed reaction where this compound is a ligand, ³¹P NMR spectroscopy (if a phosphine (B1218219) co-ligand is present) or ¹H and ¹³C NMR can be used to observe the formation and consumption of catalytic intermediates. nih.govnih.gov This allows for the verification of proposed species within a catalytic cycle.

Kinetic Studies: By systematically varying the concentrations of reactants and catalyst components, a rate law for the reaction can be determined. nih.gov This provides crucial information about which molecules are involved in the rate-determining step. For example, if a reaction rate shows a first-order dependence on the substrate and the catalyst, but zero-order on the amine, it suggests the amine is involved in a fast step after the rate-limiting step. nih.gov Activation energies can be derived from temperature-dependence studies, providing further insight into the reaction barriers. nih.gov

Transition State Modeling and Characterization

Since transition states are transient, high-energy structures, they cannot be observed directly. Computational chemistry provides essential tools for modeling and characterizing these fleeting species. e3s-conferences.orgwikipedia.org

The process involves locating the saddle points on the potential energy surface that connect reactants to products or intermediates. youtube.com For reactions involving this compound, computational models can predict the geometries of competing diastereomeric transition states. By comparing the calculated energies of these transition states, the origins of enantioselectivity can be pinpointed. nih.gov For example, a model might reveal a stabilizing hydrogen bond or a destabilizing steric clash in one transition state that is absent in the other, explaining the preferential formation of a specific product isomer. A key feature of a computationally characterized transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com

Conformational Analysis and Stereoelectronic Effects

The non-covalent interactions and orbital overlaps within this compound and its derivatives significantly influence its reactivity and the stereochemistry it imparts.

Stereoelectronic Effects: These effects arise from the interaction between electron orbitals, which are dependent on the molecule's geometry. baranlab.org In this compound, the orientation of the nitrogen lone pair relative to the adjacent C-C and C-H sigma bonds can influence its nucleophilicity. Furthermore, when coordinated to a metal, stereoelectronic interactions between the amine and other ligands can affect the stability and reactivity of the catalyst. nih.govresearchgate.net For instance, an electron-withdrawing substituent on the cyclooctyl ring could modulate the electron-donating ability of the amine through space or through bonds, thereby tuning the catalytic activity. wisc.edu

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and energetics of molecules, making it a cornerstone for elucidating complex reaction mechanisms. sumitomo-chem.co.jpstackexchange.com DFT allows for the calculation of the energies of all species along a proposed reaction pathway, including reactants, intermediates, transition states, and products. researchgate.netmdpi.com

By mapping out the potential energy surface, DFT calculations can:

Determine the activation energies for each step, identifying the rate-determining step of the reaction. researchgate.net

Compare the energies of different possible mechanistic pathways to determine the most favorable route.

Provide optimized geometries of intermediates and transition states that can be used to visualize the key bond-forming and bond-breaking events.

Rationalize the origins of regioselectivity and stereoselectivity by comparing the activation barriers of competing pathways. mdpi.com

For a hypothetical reaction involving this compound, DFT could be used to model the entire catalytic cycle, providing a detailed, atom-level understanding of how the catalyst functions. youtube.com

Table 1: Hypothetical DFT-Calculated Energy Profile for a Rate-Determining Step This table is illustrative and based on general principles of DFT analysis, as specific experimental data for this compound is not publicly available.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Substrate bound to catalyst | 0.0 |

| Transition State (R-pathway) | Transition state leading to the R-product | +18.5 |

| Transition State (S-pathway) | Transition state leading to the S-product | +20.2 |

| Intermediate | Species formed after the transition state | -5.3 |

Molecular Dynamics Simulations of Catalyst-Substrate Interactions

While DFT calculations are excellent for studying static structures and energies, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govua.ac.be MD simulations model the movements of atoms and molecules, allowing researchers to study the physical motions, conformational changes, and thermodynamic properties of a system. nih.govdovepress.com

In the context of a reaction using a catalyst derived from this compound, MD simulations can be used to:

Explore the conformational flexibility of the catalyst and the cyclooctyl group in a solvent environment. utupub.fi

Simulate the process of a substrate binding to the catalyst's active site.

Analyze the stability of the catalyst-substrate complex and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that hold them together.

Understand how solvent molecules interact with the catalyst and substrate and influence the reaction.

These simulations provide a movie-like view of the molecular interactions, complementing the static picture from DFT and offering a more complete understanding of the dynamic factors that govern catalyst performance and selectivity. utupub.fi

Future Perspectives and Emerging Research Directions for R 1 Cyclooctylethan 1 Amine

Development of Novel and Highly Efficient Synthetic Pathways

The industrial synthesis of chiral amines has traditionally relied on methods that can be resource-intensive and generate significant waste. openaccessgovernment.org The future for producing (R)-1-Cyclooctylethan-1-amine and related structures lies in developing novel, highly efficient, and sustainable synthetic pathways.

A primary focus is the advancement of biocatalysis, particularly using ω-transaminases (ω-TAs). mdpi.com These enzymes can catalyze the asymmetric amination of a prochiral ketone (cyclooctyl ethyl ketone) to produce the desired (R)-amine with high enantioselectivity under mild conditions. rsc.orgdiva-portal.org A significant challenge in biocatalysis is the limited substrate scope of naturally occurring enzymes, which often show low activity towards sterically demanding substrates like those with a cyclooctyl group. mdpi.comresearchgate.net Future research will heavily invest in protein engineering and directed evolution to create bespoke transaminases with enlarged substrate-binding pockets, enhancing their catalytic efficiency for bulky ketones. mdpi.comnih.gov Researchers have successfully engineered transaminases with up to 8,900-fold higher activity for bulky substrates, achieving enantiomeric excess (ee) values greater than 99.9%. nih.gov This approach would be directly applicable to the synthesis of this compound.

To overcome unfavorable reaction equilibria, which often plague transaminase reactions, strategies such as coupling the reaction with a by-product removal system are being developed. diva-portal.org This ensures the reaction proceeds to completion, maximizing the yield.

| Substrate (Ketone) | Biocatalyst (Type) | Conversion (%) | Enantiomeric Excess (ee %) (Configuration) |

| 2-Trifluoromethylacetophenone | ATA-024 | 91 | >99 (R) |

| 4-Trifluoromethylacetophenone | ATA-251 | 86 | >99 (S) |

| 3-Trifluoromethylpropiophenone | ATA-415 | 71 | >99 (R) |

| 4-Methoxyacetophenone | Transaminase | 83 | >99 (S) |

This table presents examples of biocatalytic transamination of various ketones, demonstrating the high conversions and enantioselectivities achievable. Similar methodologies are envisioned for the synthesis of this compound from its corresponding ketone. Data sourced from uniovi.es.

Expansion of Catalytic Utility in New Reaction Classes

Beyond being a synthetic target, this compound holds potential as a catalyst itself. The future will see an exploration of its utility in two main areas: organocatalysis and as a chiral ligand in transition-metal catalysis.

In organocatalysis, chiral primary amines are known to catalyze a wide range of enantioselective transformations. rsc.org They operate via enamine or iminium ion intermediates, providing a metal-free alternative for asymmetric synthesis. rsc.orgresearchgate.net The unique steric bulk of the cyclooctyl group in this compound could offer novel reactivity and selectivity in reactions such as asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. researchgate.netnumberanalytics.com Its specific three-dimensional structure could create a unique chiral environment, potentially leading to higher enantioselectivity for substrates that are not well-served by existing organocatalysts.

Furthermore, chiral amines are fundamental building blocks for sophisticated chiral ligands used in transition-metal-catalyzed asymmetric reactions. chinesechemsoc.orgrsc.org this compound could be derivatized into phosphine (B1218219), N-oxide, or other coordinating ligands. chinesechemsoc.orgacs.org These new ligands could then be complexed with metals like iridium, rhodium, or copper to catalyze reactions such as asymmetric hydrogenation, allylic substitution, and cyclopropanation. acs.orgfrontiersin.org The development of ligands derived from readily accessible amines like this compound is a practical approach to expanding the toolbox for asymmetric synthesis. acs.org

Integration with Flow Chemistry and Continuous Processing Technologies

The shift from batch production to continuous flow processing is a major trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. ukri.org The future synthesis of this compound will undoubtedly leverage flow chemistry.

Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, which is crucial for highly exothermic or fast reactions. bohrium.com This enhanced control often leads to higher yields and purities. For potentially hazardous reactions, the small reactor volume minimizes safety risks. vapourtec.com

A particularly promising avenue is the combination of biocatalysis with flow technology. rsc.org Enzymes, such as the transaminases used for amine synthesis, can be immobilized on a solid support and packed into a flow reactor (a packed-bed reactor). nih.govhims-biocat.eu This setup allows the substrate solution to be continuously passed over the catalyst, which remains in the reactor for reuse over extended periods. This approach not only improves process efficiency but also significantly reduces costs associated with the catalyst. bohrium.comhims-biocat.eu Researchers have demonstrated the successful continuous flow synthesis of chiral amines using immobilized enzymes, maintaining high activity for several days. hims-biocat.eu This strategy represents a sustainable and industrially viable method for manufacturing compounds like this compound.

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk with large volumes of hazardous materials or exothermic reactions. | Inherently safer due to small reaction volumes and superior heat transfer. |

| Process Control | Difficult to maintain precise temperature and mixing homogeneity. | Precise control over temperature, pressure, and residence time. |

| Scalability | Scaling up is complex and often requires process redesign. | Straightforward scaling by running the system for longer or using parallel reactors. |

| Catalyst Use | Homogeneous catalysts are difficult to recover and reuse. | Immobilized catalysts are easily retained for continuous reuse, reducing waste. |

| Yield & Purity | Often lower due to side reactions and lack of precise control. | Typically higher yields and purity due to optimized reaction conditions. |

This table compares batch and flow processing for chemical synthesis, highlighting the advantages that make flow chemistry a key future direction for producing chiral amines. Sourced from ukri.orgbohrium.comvapourtec.com.

Exploration of New Roles in Materials Science beyond Traditional Organic Synthesis

The application of chiral molecules in materials science is a rapidly growing field, and this compound is well-positioned to contribute. An emerging research direction is the use of chiral amines as initiators for the ring-opening polymerization (ROP) of achiral monomers to produce helical polymers. rsc.orgrsc.org

In a process governed by the "sergeant-and-soldier" principle, the chirality of the initiator amine is transferred to the entire polymer chain, forcing it to adopt a specific helical screw-sense (either left- or right-handed). rsc.orgrsc.org This allows for the creation of chiral materials from inexpensive, achiral building blocks. The steric and electronic properties of the initiator are crucial for the efficiency of this chiral induction. The bulky cyclooctyl group of this compound could be particularly effective in directing the polymerization process, leading to polymers with a high degree of helical order. rsc.org

These helical polymers may exhibit unique chiroptical properties, such as strong circular dichroism signals, making them suitable for applications in chiral recognition, sensing, and asymmetric catalysis. rsc.orgcmu.edu Furthermore, the incorporation of a bulky, non-polar group like cyclooctyl could influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and self-assembly behavior in solution or the solid state. researchgate.netresearchgate.net Future research will involve synthesizing novel polymers using this compound as an initiator and characterizing their unique material properties. researchgate.net

Application in Sustainable Chemistry Methodologies (e.g., Biomass Conversion)

Aligning chemical production with the principles of green and sustainable chemistry is a global imperative. openaccessgovernment.org Future research on this compound will be strongly guided by these principles, focusing on the use of renewable resources and the minimization of environmental impact.

A key area of development is the valorization of biomass. academie-sciences.fr Instead of relying on petrochemical feedstocks, future synthetic routes will aim to produce the precursors to this compound from renewable biomass. oup.comoup.com Lignocellulosic biomass can be processed to yield a variety of platform molecules, such as furfural (B47365) and levulinic acid, which can then be converted into prochiral ketones through catalytic processes like aldol condensation. oup.comresearchgate.net

Excitingly, researchers are developing chemo-enzymatic cascade processes that couple these steps. oup.comresearchgate.net In such a system, a chemical catalyst first converts a biomass-derived starting material into the cyclooctyl ethyl ketone precursor, which is then directly converted into this compound in the same pot by a transaminase biocatalyst. Such integrated processes are highly efficient and sustainable, producing high-value chiral amines from renewable sources with minimal waste. oup.comresearchgate.net Terpene compounds, which are naturally abundant in biomass, also serve as potential starting materials for chiral amines through catalytic amination. mdpi.com The adoption of these sustainable methodologies will be critical for the future industrial production and application of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.